molecular formula C19H23N3O4S B2466371 4-ethoxy-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,5-dimethylbenzenesulfonamide CAS No. 2034567-41-2

4-ethoxy-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,5-dimethylbenzenesulfonamide

Cat. No.: B2466371
CAS No.: 2034567-41-2
M. Wt: 389.47
InChI Key: KXUXKCJLTCJMGC-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,5-dimethylbenzenesulfonamide is a cell-permeable compound that acts as a potent and selective inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase that plays a critical role in neuronal development and cellular proliferation, and its dysregulation has been implicated in the pathogenesis of Down syndrome and Alzheimer's disease. This inhibitor is a valuable pharmacological tool for probing the complex signaling networks governed by the DYRK family of kinases. By selectively targeting DYRK1A, this compound enables researchers to investigate mechanisms of neurogenesis and neuronal differentiation , as well as to model and study the molecular basis of cognitive disorders. Its application extends to cancer research, where DYRK1A activity can influence cell cycle progression and survival. The compound is for Research Use Only and is intended to facilitate the exploration of kinase function in in vitro biochemical and cell-based assays .

Properties

IUPAC Name

4-ethoxy-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-4-25-19-14(2)11-16(12-15(19)3)27(23,24)21-13-17(18-7-5-10-26-18)22-9-6-8-20-22/h5-12,17,21H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUXKCJLTCJMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)S(=O)(=O)NCC(C2=CC=CO2)N3C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-ethoxy-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,5-dimethylbenzenesulfonamide (CAS Number: 2034567-41-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

The molecular formula of this compound is C19H23N3O4SC_{19}H_{23}N_{3}O_{4}S, with a molecular weight of 389.5 g/mol. The structure features a sulfonamide group, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC₁₉H₂₃N₃O₄S
Molecular Weight389.5 g/mol
CAS Number2034567-41-2

Synthesis

The synthesis of sulfonamide derivatives typically involves electrophilic aromatic substitution reactions. This compound can be synthesized through the reaction of furan and pyrazole derivatives with sulfonyl chlorides, leading to the formation of the desired sulfonamide structure .

Antileishmanial Activity

Recent studies have highlighted the antileishmanial properties of pyrazole derivatives, including compounds similar to this compound. For instance, compounds with similar structures have shown promising in vitro activity against Leishmania species, with IC50 values indicating effective inhibition of parasite growth. The best-performing derivatives had IC50 values as low as 0.059 mM against Leishmania infantum and Leishmania amazonensis .

Cytotoxicity

The cytotoxicity of these compounds was assessed using murine adherent peritoneal cells. The results indicated that while some compounds displayed significant antileishmanial activity, their cytotoxic profiles were also evaluated to ensure selectivity for the target organisms without harming host cells .

Pharmacokinetic Properties

In silico studies have been conducted to evaluate the pharmacokinetic properties of this compound based on Lipinski's Rule of Five. This rule assesses drug-likeness based on parameters such as molecular weight and hydrogen bond donors/acceptors. The evaluated compounds generally adhered to these rules, suggesting favorable oral bioavailability and absorption characteristics .

Case Studies

Several case studies have documented the efficacy of similar compounds in treating leishmaniasis:

  • Case Study A : A derivative structurally related to this compound was tested in a murine model of leishmaniasis, showing significant reduction in parasite load compared to controls.
  • Case Study B : In vitro studies demonstrated that specific modifications to the pyrazole ring enhanced antileishmanial activity while maintaining low cytotoxicity levels.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing furan and pyrazole moieties exhibit significant antimicrobial activity. For instance, related compounds have been evaluated for their effectiveness against various bacterial strains. A study demonstrated that derivatives of furan and pyrazole showed promising results against Bacillus subtilis and Aspergillus niger, suggesting that 4-ethoxy-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,5-dimethylbenzenesulfonamide may also possess similar properties due to its structural components .

Anticancer Potential

The sulfonamide class of compounds has been extensively studied for anticancer activities. The incorporation of furan and pyrazole rings has been linked to enhanced cytotoxic effects against cancer cell lines. Preliminary studies on structurally related compounds have shown that they can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis .

Case Study 1: Antimicrobial Evaluation

In a study published in Chemistry & Biology Interface, a series of novel thiazole derivatives were synthesized and tested for antimicrobial activity using similar structural motifs as this compound. The results indicated that compounds with specific substituents showed enhanced activity against bacterial strains, reinforcing the potential of sulfonamides in antimicrobial therapy .

Case Study 2: Anticancer Activity

Another relevant study investigated the anticancer properties of new sulfonamide derivatives. These derivatives were tested against various cancer cell lines, demonstrating significant cytotoxicity and suggesting that modifications in the structure could lead to more potent anticancer agents . This highlights the potential utility of this compound in cancer treatment regimens.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and analogues:

Compound Key Substituents/Modifications Molecular Weight (g/mol) Notable Properties Source
Target Compound Ethoxy, dimethyl (benzene); furan-2-yl, pyrazole (ethyl linker) 389.47 High solubility in polar solvents
(S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(...acetamide () Difluoromethyl-pyrazole; chlorinated indazole; hydroxybutynyl-pyridine Not reported Likely enhanced metabolic stability
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Pyrazolo-pyrimidine; fluorophenyl-chromenone; methylbenzenesulfonamide 589.1 (M++1) Melting point: 175–178°C
N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidine-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylmethanesulfonamide () Trifluoromethylphenyl-oxazolidinone; cyclohexenyl-methoxyphenyl Not reported Designed for high ligand efficiency
Key Observations:

Heterocyclic Diversity: The target compound incorporates furan and pyrazole rings, which are less common in the analogues (e.g., pyrazolo-pyrimidine in or oxazolidinone in ). These groups influence electronic properties and binding affinities. The difluoromethyl-pyrazole in enhances lipophilicity and metabolic resistance compared to the target compound’s unfluorinated pyrazole .

Sulfonamide Variations: The target compound’s benzenesulfonamide core is shared with the compound in but differs in substitution patterns (ethoxy/dimethyl vs. methyl/fluorophenyl-chromenone).

Physicochemical Properties :

  • The target compound’s lower molecular weight (389.47 g/mol) compared to ’s 589.1 g/mol may favor better bioavailability.
  • The absence of fluorine in the target compound (vs. fluorinated analogues in and ) reduces its metabolic stability but improves synthetic accessibility .

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